molecular formula C12H16ClNO5S B4002263 2-({2-[(4-chlorophenyl)thio]ethyl}amino)ethanol ethanedioate (salt)

2-({2-[(4-chlorophenyl)thio]ethyl}amino)ethanol ethanedioate (salt)

Cat. No.: B4002263
M. Wt: 321.78 g/mol
InChI Key: WBYKFMNHMRAJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[(4-chlorophenyl)thio]ethyl}amino)ethanol ethanedioate (salt) is a useful research compound. Its molecular formula is C12H16ClNO5S and its molecular weight is 321.78 g/mol. The purity is usually 95%.
The exact mass of the compound 2-({2-[(4-chlorophenyl)thio]ethyl}amino)ethanol ethanedioate (salt) is 321.0437715 g/mol and the complexity rating of the compound is 212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-({2-[(4-chlorophenyl)thio]ethyl}amino)ethanol ethanedioate (salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({2-[(4-chlorophenyl)thio]ethyl}amino)ethanol ethanedioate (salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research has demonstrated the synthesis and structural elucidation of compounds structurally similar to 2-({2-[(4-chlorophenyl)thio]ethyl}amino)ethanol ethanedioate (salt), showcasing the diversity of chemical reactions and analytical techniques employed in this area. For instance, studies have detailed the preparation of N-(5-substituted 2-benzo[b]thenyl)ethanolamines and their derivatives through condensation reactions, highlighting the versatility of thiophene-based compounds in chemical synthesis (Chapman, Clarke, & Saraf, 1967). Similarly, solventless cyclocondensation of 2-aminothiophenol with thiourea has led to the synthesis of benzo[d]oxazole derivatives, demonstrating the capacity for structural variation and the significance of heterocyclic chemistry in the development of novel compounds (Saeed, Shabir, Hökelek, Flörke, & Erben, 2021).

Biocatalysis and Green Chemistry

The field of biocatalysis has seen the application of enzymes in the synthesis of chiral intermediates for pharmaceuticals, exemplified by the enzymatic process developed for the preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a critical intermediate in drug synthesis. This approach underscores the importance of green chemistry principles in industrial applications, offering high conversion rates and enantioselectivity with minimal environmental impact (Guo, Tang, Yang, Ni, Zhang, & Chen, 2017).

Antimicrobial Properties

Investigations into the antimicrobial efficacy of thiadiazole derivatives, such as those synthesized from 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, reveal the potential of these compounds in medical and pharmaceutical applications. The identification of moderate antimicrobial activity against various bacterial and fungal strains highlights the ongoing search for new antimicrobial agents and the role of chemical synthesis in addressing healthcare challenges (Sah, Bidawat, Seth, & Gharu, 2014).

Catalysis and Material Science

Further research into the synthesis of formazans and their applications, as well as the development of catalytic processes for the production of chiral intermediates, indicates the broad utility of these compounds in catalysis and material science. This includes the synthesis of dihydrothiophene derivatives and the biotransformation of specific substrates using isolated bacterial strains for the highly enantioselective synthesis of chiral alcohols, contributing to advancements in catalysis and the synthesis of antifungal agents (Sun, Zhang, & Yan, 2018); (Miao, Liu, He, & Wang, 2019).

Properties

IUPAC Name

2-[2-(4-chlorophenyl)sulfanylethylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNOS.C2H2O4/c11-9-1-3-10(4-2-9)14-8-6-12-5-7-13;3-1(4)2(5)6/h1-4,12-13H,5-8H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYKFMNHMRAJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCNCCO)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.